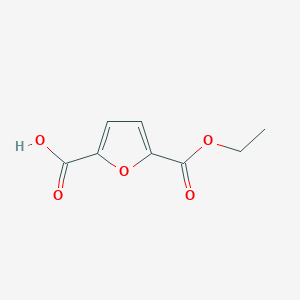

5-(Ethoxycarbonyl)furan-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxycarbonylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMNUDQGZVFDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Ethoxycarbonyl)furan-2-carboxylic acid: A Pivotal Scaffold for Asymmetric Furan Functionalization

[1][2]

CAS Number: 32933-01-0 Synonyms: Monoethyl furan-2,5-dicarboxylate; 4-Ethoxycarbonyl-2-furoic acid; FDCA monoethyl ester.[1][2]

Executive Summary

This compound (CAS 32933-01-0) is the mono-ethyl ester derivative of Furan-2,5-dicarboxylic acid (FDCA).[1][2] Unlike its symmetric parent (FDCA) or the diester (diethyl furan-2,5-dicarboxylate), this compound possesses two distinct reactive handles: a free carboxylic acid at position C2 and an ethyl ester at position C5.[1][2]

This "Janus-faced" asymmetry makes it an indispensable building block in Medicinal Chemistry (for scaffold hopping and peptidomimetics) and Polymer Science (for synthesizing asymmetric monomers).[1][2] It allows researchers to selectively functionalize one side of the furan ring without affecting the other, enabling the construction of complex, non-symmetric bioactive molecules.[2]

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]

| Property | Data | Notes |

| CAS Number | 32933-01-0 | Unique identifier.[1][2][3] |

| Molecular Formula | C₈H₈O₅ | |

| Molecular Weight | 184.15 g/mol | |

| Appearance | White to off-white crystalline solid | Distinct from the diester (low melting solid) and FDCA (high melting powder).[1][2] |

| Solubility | DMSO, Methanol, Ethanol, Ethyl Acetate | Soluble in organic bases; sparingly soluble in water (unless pH > 4.5).[1][2] |

| pKa (Acid) | ~3.0 - 3.5 (Predicted) | Stronger acid than benzoic acid due to the electron-withdrawing ester at C5.[1][2] |

| Melting Point | 108–112 °C (Typical range) | Significantly higher than the diester (46–48 °C) due to intermolecular H-bonding.[1][2] |

Synthetic Pathways[1][2][4]

A. Laboratory Scale: Controlled Hydrolysis (The Desymmetrization Route)

The most reliable laboratory method involves the partial hydrolysis of the symmetric diester.[2] This method relies on statistical kinetics but can be optimized to favor the mono-ester.[1][2]

Precursor: Diethyl furan-2,5-dicarboxylate (CAS 53662-83-2).[1][2]

Protocol:

-

Dissolution: Dissolve 10.0 g (47 mmol) of Diethyl furan-2,5-dicarboxylate in 100 mL of Ethanol/THF (1:1 v/v).

-

Hydrolysis: Cool to 0 °C. Add exactly 1.0 equivalent of KOH (dissolved in minimal water) dropwise over 60 minutes.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 7:3).[1][2]

-

Workup:

-

Purification: Filter the white solid. Recrystallize from Ethanol/Water if necessary.[1][2]

B. Industrial Scale: Oxidative Carbonylation

For kilogram-scale production, the selective oxidation of Ethyl 5-methyl-2-furoate is utilized.[1][2]

Reactivity & Derivatization Logic

The core utility of CAS 32933-01-0 is its ability to serve as a bifunctional switch .[1]

Mechanistic Flow: The "Right-to-Left" Synthesis[1][2]

-

Step 1 (Acid Activation): The C2-Carboxylic acid is activated (using SOCl₂ or HATU) and reacted with a nucleophile (Amine/Alcohol).[1][2] The C5-Ester remains inert.[1][2]

-

Step 2 (Ester Transformation): Once the C2 position is locked, the C5-Ester is hydrolyzed (to acid) or reduced (to alcohol/aldehyde) for further elaboration.[1][2]

Visualization: The Desymmetrization Workflow

Caption: Divergent synthesis pathways starting from this compound. The scaffold allows selective modification of the acid moiety while preserving the ester.[2]

Applications in Drug Development[2][9]

A. Scaffold Hopping (Bioisosteres)

The furan-2,5-dicarboxylate core acts as a bioisostere for terephthalic acid (para-phenylene) and pyridine-2,5-dicarboxylic acid .[1][2]

-

Geometry: The furan ring imposes a bond angle of ~124° between substituents, compared to 180° for para-phenylene. This altered curvature is critical for fitting into curved binding pockets (e.g., GPCRs, Kinase hinge regions).[1][2]

-

Solubility: The oxygen atom in the furan ring acts as a hydrogen bond acceptor, potentially improving the aqueous solubility of the drug candidate compared to a phenyl analog.

B. Peptidomimetics

CAS 32933-01-0 is used to synthesize unnatural amino acids.[1][2] By converting the acid to an amine (via Curtius rearrangement) and hydrolyzing the ester, researchers generate 5-amino-2-furoic acid , a rigid spacer used to constrain peptide backbones and improve metabolic stability against proteases.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 5-(Chlorocarbonyl)furan-2-carboxylic acid ethyl ester

Use this intermediate for amide couplings.[1][2]

-

Setup: Flame-dried round-bottom flask under Argon.

-

Reagents: Charge CAS 32933-01-0 (1.0 eq) and dry Toluene (0.5 M concentration).

-

Activation: Add Thionyl Chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF.

-

Reflux: Heat to 80 °C for 2 hours. Gas evolution (SO₂, HCl) must cease.[1][2]

-

Isolation: Concentrate in vacuo to remove excess SOCl₂ and Toluene.

-

Result: The crude acid chloride is a yellow oil/solid that hydrolyzes rapidly.[1][2] Use immediately for the next step (e.g., addition of amine and Pyridine/DCM).[1][2]

Protocol 2: Analytical Characterization (NMR)

Unlike the symmetric diester, the mono-ester shows distinct splitting of the furan protons.[2]

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]

-

Acidity: As a carboxylic acid with an electron-withdrawing ester group, it is moderately acidic.[1][2] Avoid contact with strong bases and oxidizers.[1][2]

-

Storage: Store at room temperature in a desiccator. Stable for years if kept dry.[1][2] Hydrolyzes slowly in moist air to the diacid (FDCA).[1][2]

References

-

Synthesis and Reactivity of FDCA Esters

-

Industrial Oxidation Pathways

-

Mono-Amide Synthesis via Mono-Ester

-

Furan-based Bioisosteres in Drug Design

Sources

- 1. PubChemLite - this compound (C8H8O5) [pubchemlite.lcsb.uni.lu]

- 2. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. This compound 95% | CAS: 32933-01-0 | AChemBlock [achemblock.com]

- 4. US20120220507A1 - 2,5-furan dicarboxylate derivatives, and use thereof as plasticizers - Google Patents [patents.google.com]

Foundational Overview: A Versatile Bio-Derived Building Block

An In-Depth Technical Guide to 5-(Ethoxycarbonyl)furan-2-carboxylic acid

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its properties, synthesis, and applications, grounded in established scientific principles.

Furan-based chemical scaffolds are of immense interest in modern chemistry, largely because their precursors can be derived from renewable biomass resources.[1][2] this compound (CAS No. 32933-01-0) represents a key derivative within this class. It is a bifunctional molecule, featuring both a carboxylic acid and an ethyl ester attached to a rigid furan ring. This unique arrangement provides two distinct points for chemical modification, making it an exceptionally valuable intermediate in the synthesis of polymers, pharmaceuticals, and fine chemicals.[1][3] Its structure is a strategic starting point for creating complex molecular architectures, particularly as a bio-isostere for benzene rings in drug design.

Physicochemical and Structural Characterization

A thorough understanding of a molecule's fundamental properties is critical for its effective application. The core attributes of this compound are summarized below.

Table 1: Core Chemical Properties and Identifiers

| Property | Value | Source |

| Molecular Weight | 184.15 g/mol | [4] |

| Monoisotopic Mass | 184.03717 Da | [5] |

| Molecular Formula | C₈H₈O₅ | [4] |

| CAS Number | 32933-01-0 | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | CCOC(=O)C1=CC=C(C(=O)O)O1 | [4] |

| Appearance | White to yellow crystalline powder | [3] |

| Purity (Typical) | ≥95% | [4] |

Molecular Structure

The molecule's structure, featuring a 2,5-disubstituted furan ring, imparts rigidity and defined geometry to any larger molecule it is incorporated into.

Caption: Generalized workflow for the synthesis and purification.

Protocol: Generalized Catalytic Oxidation

This protocol is a conceptualized procedure based on established methods for producing alkoxycarbonyl furan carboxylic acids. [1]Causality: The choice of a Co/Mn/Br catalyst system is crucial as it is highly effective for the selective oxidation of the methyl group to a carboxylic acid while leaving the ester group intact. Acetic acid is used as the solvent due to its ability to dissolve the reactants and its stability under oxidative conditions.

-

Reactor Setup: Charge a pressure-rated reactor with the starting material (e.g., Ethyl 5-methylfuran-2-carboxylate), acetic acid (solvent), and the catalyst system (cobalt, manganese, and bromine salts).

-

Oxidation Reaction: Seal the reactor, pressurize with air or an oxygen-containing gas, and heat to the target temperature range (e.g., 130-160°C). Maintain vigorous stirring to ensure efficient gas-liquid mass transfer. The reaction is typically exothermic and requires careful temperature control.

-

Reaction Monitoring: Monitor the reaction progress by analyzing samples via HPLC to track the consumption of the starting material and the formation of the desired product.

-

Crystallization: Once the reaction is complete, cool the reactor contents gradually. The product, being less soluble in the cold solvent, will precipitate out.

-

Isolation: Filter the resulting slurry to isolate the crude solid product.

-

Washing and Purification: Wash the filter cake with fresh acetic acid followed by water to remove residual catalyst and solvent. For higher purity, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed.

-

Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 60-80°C) to yield the final product.

Self-Validation: The purity of the final product should be confirmed by HPLC, melting point analysis, and spectroscopic methods (NMR, IR) to validate the success of the synthesis and purification.

Applications in Research and Development

The dual-functionality of this molecule is the primary driver of its utility in several high-value applications.

A. Polymer Chemistry

Furan-2,5-dicarboxylic acid (FDCA) is a leading bio-based replacement for terephthalic acid, a key monomer in PET production. [1]this compound is an immediate precursor to FDCA via simple hydrolysis of the ester group. It can also be used directly in polymerization reactions to create novel copolyesters with tailored properties.

Caption: Pathway from the title compound to bio-based polyesters.

B. Drug Development and Medicinal Chemistry

The carboxylic acid functional group is present in approximately 25% of all commercial pharmaceuticals, playing a critical role in target binding (e.g., through hydrogen bonds and ionic interactions) and influencing solubility. [6]

-

Scaffold and Building Block: The furan ring serves as a rigid, planar scaffold. This molecule allows chemists to introduce a carboxylic acid "warhead" and use the ester as a handle for further molecular elaboration, building complex drug candidates. [3]* Prodrug Strategy: The high polarity of carboxylic acids can sometimes limit oral bioavailability. The ester group in this compound can be considered an inherent prodrug feature. In drug design, carboxylic acids are often masked as esters to improve cell membrane permeability, with the active acid being released by metabolic enzymes in vivo. A famous example of this strategy is the anti-influenza drug oseltamivir (Tamiflu), where an ethyl ester prodrug increases bioavailability from <5% to 80%. [6]

Safety, Handling, and Storage

Trustworthiness through Safety: Proper handling is paramount for experimental reproducibility and personnel safety.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. [4]* Precautionary Measures:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust.

-

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents. [4]

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a strategic platform molecule at the intersection of sustainable chemistry and advanced pharmaceutical design. Its bio-based origins position it as a key player in the development of green polymers and materials. Concurrently, its structural and functional attributes provide medicinal chemists with a versatile tool for constructing novel therapeutics. As research continues to pivot towards sustainability and efficiency, the importance and application of this and related furanic compounds are set to expand significantly.

References

-

PubChemLite. (n.d.). This compound (C8H8O5). Retrieved February 19, 2026, from [Link]

-

PubChem. (n.d.). 5-(Methoxycarbonyl)furan-2-carboxylic acid. Retrieved February 19, 2026, from [Link]

- Google Patents. (2021). WO2021045927A1 - Efficient process for producing 5-(alkoxycarbonyl)-furan-2-carboxylic acids.

- Google Patents. (2019). US20190389822A1 - Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc).

-

Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYLCARBINOL. Retrieved February 19, 2026, from [Link]

-

MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

-

Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

-

Royal Society of Chemistry. (n.d.). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Retrieved February 19, 2026, from [Link]

-

SpectraBase. (n.d.). 5-ketotetrahydrofuran-2-carboxylic acid ethyl ester. Retrieved February 19, 2026, from [Link]

-

Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved February 19, 2026, from [Link]

-

PubMed Central. (n.d.). 5-(Hydroxymethyl)furan-2-carboxylic acid. Retrieved February 19, 2026, from [Link]

Sources

- 1. US20190389822A1 - Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc) - Google Patents [patents.google.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 95% | CAS: 32933-01-0 | AChemBlock [achemblock.com]

- 5. PubChemLite - this compound (C8H8O5) [pubchemlite.lcsb.uni.lu]

- 6. application.wiley-vch.de [application.wiley-vch.de]

An In-Depth Technical Guide to 5-(Ethoxycarbonyl)furan-2-carboxylic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Ethoxycarbonyl)furan-2-carboxylic acid, a key bio-based platform chemical, is garnering significant attention as a sustainable building block in the synthesis of advanced polymers and as a versatile intermediate in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed spectroscopic characterization. Furthermore, it delves into established synthetic routes with step-by-step protocols, explores its chemical reactivity, and highlights its burgeoning applications in the development of novel pharmaceuticals and high-performance bioplastics.

Introduction: The Rise of a Bio-Based Building Block

This compound (CAS No: 32933-01-0) is a derivative of 2,5-furandicarboxylic acid (FDCA), a compound identified by the U.S. Department of Energy as a top value-added chemical from biomass.[1] As the global impetus for sustainable chemical production intensifies, furan-based molecules are emerging as critical replacements for their petroleum-derived counterparts. This compound, with its dual functionality of a carboxylic acid and an ester, offers a unique platform for chemical elaboration, making it a molecule of significant interest for both academic research and industrial applications.[2][3] Its structure provides a rigid furan core that can impart desirable thermal and mechanical properties to polymers, while the reactive handles allow for its incorporation into a diverse array of molecular architectures.[4][5]

Molecular Structure and Physicochemical Properties

The structure of this compound features a central furan ring substituted with a carboxylic acid group at the 2-position and an ethoxycarbonyl group at the 5-position.

Molecular Formula: C₈H₈O₅[6][7]

Molecular Weight: 184.15 g/mol [6]

IUPAC Name: this compound[6]

SMILES: CCOC(=O)c1ccc(o1)C(=O)O[7]

The presence of both a carboxylic acid and an ester group dictates its chemical behavior, allowing for selective reactions at either functional group. The furan ring itself is an aromatic system, contributing to the molecule's thermal stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 32933-01-0 | [6] |

| Molecular Formula | C₈H₈O₅ | [6][7] |

| Molecular Weight | 184.15 g/mol | [6] |

| Purity | ≥95% (Commercially available) | [6] |

| Appearance | Solid | [8] |

Spectroscopic Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the ethyl group of the ester, and the acidic proton of the carboxylic acid. The two furan protons will appear as doublets in the aromatic region, typically between 7.0 and 7.5 ppm, with a small coupling constant characteristic of furan ring protons. The ethyl group will exhibit a quartet for the methylene protons (O-CH₂) around 4.4 ppm and a triplet for the methyl protons (CH₃) around 1.4 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbons of the ester and carboxylic acid will resonate in the downfield region (158-165 ppm). The furan ring carbons will appear in the aromatic region (approximately 110-150 ppm). The methylene and methyl carbons of the ethyl group will be found in the upfield region.

3.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the carboxylic acid and the ester. The carboxylic acid C=O stretch is typically observed around 1700-1725 cm⁻¹. The ester C=O stretch will appear at a slightly higher frequency, around 1720-1740 cm⁻¹. A broad O-H stretching band from the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. C-O stretching bands for both the ester and carboxylic acid will also be present in the fingerprint region.

3.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 184. Subsequent fragmentation may involve the loss of the ethoxy group (-OC₂H₅), the carboxyl group (-COOH), or carbon monoxide (CO). Predicted mass-to-charge ratios for various adducts are available in public databases.[7]

Synthesis and Purification

The primary route for the synthesis of 5-(alkoxycarbonyl)furan-2-carboxylic acids involves the selective oxidation of biomass-derived 5-hydroxymethylfurfural (HMF) or its derivatives.[2][11] Another viable method is the selective monoesterification of 2,5-furandicarboxylic acid (FDCA).[10][12][13]

4.1. Synthesis via Oxidation of Furan Derivatives

A common strategy involves the catalytic oxidation of a suitable furan-based starting material. For instance, the oxidation of ethyl 5-methylfuran-2-carboxylate can yield the desired product. This process often employs a catalyst system containing cobalt, manganese, and bromine in an acidic solvent.

Experimental Protocol: Catalytic Oxidation

-

Reaction Setup: A mixture of the starting furan derivative (e.g., ethyl 5-methylfuran-2-carboxylate), a cobalt salt (e.g., cobalt(II) acetate), a manganese salt (e.g., manganese(II) acetate), and a bromine source (e.g., sodium bromide) in acetic acid is prepared in a pressure reactor.

-

Oxidation: The reactor is pressurized with air or oxygen and heated to a temperature typically ranging from 100 to 150 °C. The reaction is monitored by techniques such as HPLC until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove any solids. The solvent is then removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield this compound.

4.2. Synthesis via Selective Monoesterification of FDCA

This method relies on the selective reaction of one of the two carboxylic acid groups of FDCA with ethanol.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: 2,5-Furandicarboxylic acid is suspended in a large excess of ethanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

-

Esterification: The mixture is heated to reflux and the reaction is monitored by TLC or LC-MS. The formation of the monoester and diester can be controlled by adjusting the reaction time and temperature.

-

Work-up and Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with water to remove the acid catalyst. The organic layer is dried and concentrated. The desired monoester can be separated from the unreacted diacid and the diester by column chromatography or selective crystallization.

Caption: Synthetic routes to this compound.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound allows for a range of chemical transformations, making it a valuable building block in organic synthesis.

5.1. Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as amidation and esterification.

-

Amidation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC, or HATU) affords the corresponding amides. This reaction is fundamental in the synthesis of furan-containing polyamides and in the incorporation of this scaffold into biologically active molecules.[13]

-

Esterification: Further esterification of the carboxylic acid group can be achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion to the acid chloride followed by reaction with an alcohol. This leads to the formation of unsymmetrical furan-2,5-dicarboxylates.

5.2. Reactions at the Ester Group

The ethoxycarbonyl group can be hydrolyzed back to a carboxylic acid under basic or acidic conditions, or it can undergo transesterification with other alcohols.

Caption: General workflow for the synthesis of furan-based polyesters.

Conclusion and Future Outlook

This compound stands as a testament to the potential of biomass-derived chemicals to fuel the next generation of sustainable materials and pharmaceuticals. Its versatile chemical nature, coupled with its renewable origins, positions it as a key player in the transition away from a fossil-fuel-based economy. Further research into optimizing its synthesis, exploring its reactivity, and discovering new applications will undoubtedly unlock its full potential. As the demand for green chemistry solutions continues to grow, the importance of platform molecules like this compound will only increase, paving the way for a more sustainable and innovative chemical industry.

References

-

High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 19, 2026, from [Link]

-

2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (2022). Molecules, 27(13), 3993. [Link]

-

Ethyl 5-bromonaphtho[2,1-b]furan-2-carboxylate. (2013). Acta Crystallographica Section E, 69(1), o198. [Link]

-

This compound (C8H8O5) - PubChemLite. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2013). Arkivoc, 2013(4), 405-412. [Link]

-

Furfural-based 2,2′-bifurans : synthesis and applications in polymers. (2020). OuluREPO. Retrieved February 19, 2026, from [Link]

-

Furfural-based 2,2′-bifurans : synthesis and applications in polymers. (2020). Oulun yliopisto. Retrieved February 19, 2026, from [Link]

- WO 2015/137805 A1 - Googleapis.com. (2015).

-

Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022). Molbank, 2022(4), M1510. [Link]

-

Synthesis and Characterization of Furanic Compounds - DTIC. (n.d.). Defense Technical Information Center. Retrieved February 19, 2026, from [Link]

-

A scalable carboxylation route to furan-2,5-dicarboxylic acid. (2017). Green Chemistry, 19(11), 2568-2572. [Link]

- US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents. (n.d.). Google Patents.

- WO2021045927A1 - Efficient process for producing 5-(alkoxycarbonyl)-furan-2-carboxylic acids - Google Patents. (n.d.). Google Patents.

-

Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. (2021). Journal of Medicinal Chemistry, 64(15), 11203-11223. [Link]

-

(PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - ResearchGate. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID - European Patent Office - EP 2935229 B1 - Googleapis.com. (n.d.). Googleapis.com. Retrieved February 19, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline. (n.d.). Pharmaguideline. Retrieved February 19, 2026, from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]

-

Microbiologically produced carboxylic acids used as building blocks in organic synthesis. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Modification of Poly(Ethylene 2,5-Furandicarboxylate) with Poly(Ethylene glycol) for Biodegradable Copolyesters with Good Mechanical Properties and Spinnability. (2019). Polymers, 11(12), 2098. [Link]

-

Melting Behaviors of Bio-Based Poly(propylene 2,5-furan dicarboxylate)-b-poly(ethylene glycol) Co Polymers Related to Their Crystal Morphology. (2023). Polymers, 16(1), 108. [Link]

-

5-Formyl-2-furancarboxylic Acid | C6H4O4 | CID 2793719 - PubChem - NIH. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

-

(PDF) Furan compounds: Key to sustainable biobased building blocks for polymers. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Polymerization of 2,5-furandicarboxylic acid with ethylene glycol. The... - ResearchGate. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Role of enhanced solubility in esterification of 2,5-furandicarboxylic acid with ethylene glycol at reduced temperatures: energy - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2021045927A1 - Efficient process for producing 5-(alkoxycarbonyl)-furan-2-carboxylic acids - Google Patents [patents.google.com]

- 3. ijabbr.com [ijabbr.com]

- 4. High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 6. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]

- 7. PubChemLite - this compound (C8H8O5) [pubchemlite.lcsb.uni.lu]

- 8. 5-(Methoxycarbonyl)furan-2-carboxylic acid | 6750-85-2 [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Microbiologically produced carboxylic acids used as building blocks in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Physical Properties of 5-(Ethoxycarbonyl)furan-2-carboxylic Acid

Introduction

5-(Ethoxycarbonyl)furan-2-carboxylic acid is a bifunctional organic molecule belonging to the furan derivative family. This class of compounds is of significant interest to the scientific community, particularly as renewable building blocks for polymers and pharmaceuticals. The parent compound, 2,5-furandicarboxylic acid (FDCA), has been identified by the US Department of Energy as a priority chemical for establishing a "green" chemistry industry, primarily as a bio-based substitute for terephthalic acid in polyester production.[1][2] This guide provides a comprehensive overview of the core physical properties of the mono-ester derivative, this compound, offering field-proven insights and methodologies for its characterization. Understanding these properties is a critical prerequisite for its application in materials science, medicinal chemistry, and process development.

Part 1: Core Molecular and Physical Characteristics

The fundamental identity and physical state of a compound dictate its handling, storage, and application. While extensive experimental data for this specific mono-ester is not broadly published, we can establish its foundational properties and provide context based on closely related furan-based carboxylic acids.

Table 1: Compound Identification

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [3] |

| Synonyms | 5-(Ethoxycarbonyl)-2-furoic acid | N/A |

| CAS Number | 32933-01-0 | [3] |

| Molecular Formula | C₈H₈O₅ | [3] |

| Molecular Weight | 184.15 g/mol | [3] |

| Monoisotopic Mass | 184.03717 Da |[4] |

Table 2: Key Physical Properties

| Property | Value / Description | Rationale and Comparative Context |

|---|---|---|

| Appearance | Expected to be a white to off-white solid. | Based on analogous compounds like 2,5-furandicarboxylic acid (white crystalline solid) and 5-(methoxycarbonyl)furan-2-carboxylic acid (solid).[5][6] |

| Melting Point | Experimental data not readily available. | The parent di-acid, FDCA, has a very high melting point (342 °C) due to strong intermolecular hydrogen bonding.[1] The mono-ester derivative will have a significantly lower melting point due to the disruption of this extensive hydrogen bonding network. |

| Boiling Point | Not applicable; likely to decompose upon heating. | Carboxylic acids with this molecular weight often decompose at high temperatures before boiling under atmospheric pressure. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, methanol, ethyl acetate). | The parent FDCA is sparingly soluble in water.[5] The presence of the ethyl ester group increases the molecule's lipophilicity, likely enhancing solubility in organic solvents compared to FDCA. Solubility is expected to increase in alkaline aqueous solutions due to deprotonation of the carboxylic acid.[7] |

Part 2: Spectroscopic and Analytical Profile

Spectroscopic analysis is fundamental to confirming the structural integrity and purity of a chemical compound. The following sections detail the expected spectral signatures for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and offering structural clues. For this compound, electrospray ionization (ESI) would be a suitable technique.

Expected Fragmentation: The primary fragmentation pathway in mass spectrometry for carboxylic acid derivatives involves the cleavage of the bond adjacent to the carbonyl, leading to a stable acylium ion.[9]

Table 3: Predicted Mass Spectrometry Adducts and Fragments

| Adduct / Fragment | Formula | Predicted m/z | Source |

|---|---|---|---|

| [M-H]⁻ | C₈H₇O₅⁻ | 183.02989 | [4] |

| [M+H]⁺ | C₈H₉O₅⁺ | 185.04445 | [4] |

| [M+Na]⁺ | C₈H₈O₅Na⁺ | 207.02639 | [4] |

| Acylium Ion (from loss of -OH) | C₈H₇O₄⁺ | 167.03443 | [4] |

| Acylium Ion (from loss of -OEt) | C₆H₃O₄⁺ | 139.00311 | Calculated |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and ester moieties.

Table 4: Predicted Key Infrared (IR) Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3500 - 2500 (broad) | The characteristic broadness is due to intermolecular hydrogen bonding. This is a key diagnostic peak.[10] |

| C-H Stretch (Furan Ring) | 3150 - 3100 | Aromatic C-H stretching vibrations. |

| C=O Stretch (Ester & Acid) | 1750 - 1680 | Two distinct or overlapping C=O stretching bands are expected. The ester carbonyl typically absorbs at a higher frequency (1750-1720 cm⁻¹) than the conjugated carboxylic acid carbonyl (1710-1680 cm⁻¹).[10][11] |

| C-O Stretch (Acid & Ester) | 1320 - 1000 | Complex region with strong absorptions from C-O stretching of both functional groups.[10] |

| O-H Bend (Carboxylic Acid) | 960 - 900 (broad) | Out-of-plane bending, often broad due to hydrogen bonding.[10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the furan ring protons, the ethyl group, and the acidic proton.

Table 5: Predicted ¹H NMR Chemical Shifts

| Proton | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Singlet (broad) | > 10 | Highly deshielded acidic proton; signal may be broad and exchangeable with D₂O. |

| Furan Ring Protons (2H) | Doublet & Doublet | 7.0 - 7.5 | Aromatic protons on the furan ring, deshielded by the ring current and adjacent electron-withdrawing groups. |

| Ethyl Ester (-OCH₂CH₃) | Quartet | ~ 4.4 | Methylene protons adjacent to the ester oxygen and coupled to the methyl group. Similar shifts are seen in diethyl furan-2,5-dicarboxylate.[12] |

| Ethyl Ester (-OCH₂CH₃) | Triplet | ~ 1.4 | Methyl protons coupled to the adjacent methylene group.[12] |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the carbon backbone, with characteristic signals for the carbonyl carbons.

Table 6: Predicted ¹³C NMR Chemical Shifts

| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Carbonyls (Ester & Acid) | 180 - 160 | Carbonyl carbons are strongly deshielded.[9][11] |

| Furan Ring Carbons | 150 - 115 | Aromatic carbons in the furan ring. |

| Ethyl Ester (-OCH₂CH₃) | ~ 62 | Methylene carbon adjacent to the ester oxygen. |

| Ethyl Ester (-OCH₂CH₃) | ~ 14 | Terminal methyl carbon. |

Part 3: Experimental Methodologies for Property Determination

The trustworthiness of any research relies on robust, self-validating protocols. The following section outlines standard methodologies for the empirical determination of the key physical properties of this compound.

Workflow for Purity and Identity Confirmation

Before any detailed physical property measurements, the identity and purity of the material must be unequivocally established. This workflow ensures that subsequent data is reliable.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid exhibits a sharp melting range (typically < 1 °C), while impurities depress and broaden this range. This method provides a rapid and reliable purity check.

Methodology:

-

Ensure the sample is completely dry and finely powdered.

-

Load a small amount of the sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus (e.g., Thiele tube with mineral oil or a digital instrument).

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (completion).

-

The recorded melting range provides both a physical constant and an indication of sample purity.

Protocol: Solubility Assessment (Isothermal Shake-Flask Method)

Causality: A comprehensive solubility profile is critical for applications in drug development (formulation), reaction chemistry (solvent selection), and purification (crystallization). This method determines the saturation solubility at a given temperature.

Methodology:

-

Prepare saturated solutions by adding an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent (e.g., water, ethanol, ethyl acetate, hexane, toluene).

-

Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end confirms saturation.

-

Allow the vials to stand undisturbed in the bath for 2-4 hours for the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent solid carryover.

-

Dilute the aliquot with a suitable solvent and determine the concentration of the compound using a calibrated analytical technique, such as HPLC-UV or UV-Vis spectroscopy.

-

Calculate the solubility in units of mg/mL or mol/L.

Sources

- 1. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound 95% | CAS: 32933-01-0 | AChemBlock [achemblock.com]

- 4. PubChemLite - this compound (C8H8O5) [pubchemlite.lcsb.uni.lu]

- 5. 2,5-Furanedicarboxylic acid (FDCA):Pharmaceutical Intermediate [dgtbcb.com]

- 6. 5-(Methoxycarbonyl)furan-2-carboxylic acid | 6750-85-2 [sigmaaldrich.com]

- 7. 2,5-Furandicarboxylic acid | 3238-40-2 [chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

Technical Guide: Solubility & Purification of 5-(Ethoxycarbonyl)furan-2-carboxylic Acid

This guide focuses on the solubility characteristics, purification logic, and experimental determination of 5-(Ethoxycarbonyl)furan-2-carboxylic acid (ECFC), a critical "half-ester" intermediate in the synthesis of Polyethylene Furanoate (PEF).

Executive Summary

This compound (CAS: 13443-26-0), also known as Monoethyl furan-2,5-dicarboxylate , represents the asymmetric intermediate between the insoluble 2,5-Furandicarboxylic acid (FDCA) and its highly soluble diethyl ester.

In drug development and polymer synthesis, ECFC is a "Janus" molecule—possessing both a hydrophilic carboxylic acid head and a lipophilic ethyl ester tail. This amphiphilic nature dictates its unique solubility profile, often requiring specific pH-swing protocols for isolation rather than simple solvent recrystallization. This guide details the solubility hierarchy, thermodynamic behavior, and separation workflows required to isolate high-purity ECFC.

Chemical Identity & Structural Logic

| Property | Data |

| IUPAC Name | This compound |

| Synonyms | Monoethyl furan-2,5-dicarboxylate; FDCA monoethyl ester |

| Molecular Formula | C₈H₈O₅ |

| Molecular Weight | 184.15 g/mol |

| pKa (Predicted) | ~3.0 (Carboxylic acid moiety) |

| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) |

Solubility Hierarchy (The "Goldilocks" Effect)

Understanding ECFC requires comparison with its homologs. The ethyl group disrupts the strong intermolecular hydrogen bonding network found in the parent diacid (FDCA), significantly altering solubility.

-

FDCA (Diacid): High Lattice Energy ($ \Delta H_{fus} $), Insoluble in most organic solvents. Soluble in DMSO/NaOH.

-

ECFC (Mono-ester): Amphiphilic . Soluble in polar organics (Ethanol, EtOAc) and pH > 4 aqueous buffers.

-

Diethyl Ester: Lipophilic. Soluble in non-polar organics (Hexane, Toluene), insoluble in water.

Solubility Profile & Data

Note: While specific gravimetric data for ECFC is sparse in open literature compared to FDCA, the following data is derived from homologous series analysis (Methyl vs. Ethyl esters) and patent purification disclosures [1, 2].

Qualitative Solubility Matrix (25°C)

| Solvent | Solubility Rating | Mechanistic Insight |

| Water (pH 1-2) | Low (< 2 g/L) | Protonated acid form aggregates; hydrophobic ethyl tail limits solvation. |

| Water (pH > 7) | High (> 50 g/L) | Deprotonation to carboxylate anion ( |

| Ethanol | High | "Like-dissolves-like"; favorable interaction with ethyl ester moiety. |

| Ethyl Acetate | Moderate-High | Primary extraction solvent. Disrupts dimer formation. |

| Hexane | Insoluble | Too polar due to the free carboxylic acid group. |

| DMSO | Very High | Universal solvent for furanics; breaks H-bonds effectively. |

Thermodynamic Parameters (Estimation)

Dissolution of ECFC is endothermic. The solubility generally follows the Van't Hoff equation :

-

Enthalpy of Dissolution ($ \Delta H_d $): Estimated at 25–35 kJ/mol in alcohols.

-

Recrystallization Window: The steep solubility curve in Water/Ethanol (80:20) mixtures allows for purification. ECFC dissolves at 70°C and crystallizes upon cooling to 4°C.

Experimental Protocol: Gravimetric Solubility Determination

To generate precise data for your specific batch (critical for GMP workflows), use this self-validating laser monitoring protocol.

Materials

-

Solute: ECFC (Dried > 24h at 40°C under vacuum).

-

Solvent: HPLC grade (Water, EtOH, etc.).

-

Equipment: Jacketed glass vessel, Lasentec FBRM (optional) or Turbidity probe.

Step-by-Step Methodology

-

Saturation: Add excess ECFC to 50 mL solvent in a jacketed vessel at

(e.g., 20°C). -

Equilibration: Stir at 400 RPM for 4 hours. Ensure solid phase persists (saturated solution).

-

Filtration: Stop stirring. Allow settling for 30 mins. Filter supernatant through a 0.22 µm pre-heated syringe filter.

-

Gravimetric Analysis:

-

Weigh a clean, dry vial (

). -

Add filtered supernatant (

). -

Evaporate solvent (Rotavap then Vacuum Oven at 50°C).

-

Weigh dried vial (

).

-

-

Calculation:

-

Validation: Repeat at

. If

Purification Workflow: pH-Swing Extraction

The most reliable method to isolate ECFC from a mixture of FDCA (unreacted) and Diethyl Ester (over-reacted) is pH-Controlled Liquid-Liquid Extraction .

Logic Flow

-

Neutral pH: Diester is organic soluble; Acids are distributed.

-

High pH (Basic): Acids become salts (Water soluble); Diester remains organic.

-

Low pH (Acidic): Mono-ester becomes neutral (Organic soluble); Diacid precipitates due to extreme insolubility.

Visualization (DOT Diagram)

Caption: Figure 1.[1] pH-Swing Separation Logic for isolating this compound from crude esterification mixtures.

References

-

Synthesis and Purification of Furanic Intermedi

- Source:ACS Sustainable Chemistry & Engineering.

- Context: Describes the solubility differences between FDCA, mono-esters, and di-esters in green solvents.

-

URL:[Link] (Search: "FDCA esterification solubility")

- Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids.

-

Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvents.

- Source:Journal of Chemical & Engineering D

- Context: Provides the baseline solubility data for the parent diacid (FDCA) to establish the lower bound of the solubility curve.

-

URL:[Link]

Sources

Technical Monograph: 5-(Ethoxycarbonyl)furan-2-carboxylic acid

Advanced Characterization & Synthetic Protocols

Executive Summary & Molecular Passport

5-(Ethoxycarbonyl)furan-2-carboxylic acid (also known as mono-ethyl furan-2,5-dicarboxylate) represents a critical "Janus" intermediate in the valorization of biomass-derived furanics. As a desymmetrized derivative of Furan-2,5-dicarboxylic acid (FDCA), it bridges the gap between bulk polymer precursors (like PEF) and fine chemical scaffolds.

This guide provides a definitive spectroscopic profile and a self-validating synthesis protocol, designed to assist researchers in distinguishing this mono-ester from its symmetric parent (FDCA) and the diester byproduct.

Physicochemical Identity

| Parameter | Data |

| IUPAC Name | This compound |

| Common Names | Mono-ethyl furan-2,5-dicarboxylate; 5-Carboethoxy-2-furoic acid |

| CAS Registry | 32933-01-0 |

| Molecular Formula | C |

| Molecular Weight | 184.15 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| Melting Point | ~149–151 °C (Distinct from FDCA >300°C and Diethyl ester 35°C) |

Synthesis & Purification: The Kinetic Control Protocol

Producing the mono-ester requires disrupting the symmetry of FDCA. The most robust laboratory method relies on kinetic control via partial esterification. Unlike the diester, which forms under thermodynamic equilibrium (long reflux, excess alcohol), the mono-ester is isolated by halting the reaction before completion.

Experimental Workflow

Reagents: FDCA (1 equiv), Ethanol (anhydrous, excess), H

-

Activation: Suspend FDCA in Ethanol. Add H

SO -

Reaction: Reflux at 78°C. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) every 30 mins.

-

Quench: Stop when the mono-ester spot is maximal, and the diester spot is just appearing.

-

Workup (The Critical Step):

-

Evaporate ethanol.

-

Neutralize with saturated NaHCO

(converts Acid and Mono-ester to salts; Diester remains organic). -

Wash 1: Extract with Ethyl Acetate (removes Diester).

-

Acidification: Acidify the aqueous layer to pH 2 with HCl.

-

Extraction 2: Extract with Ethyl Acetate (pulls Mono-ester). Unreacted FDCA often precipitates or stays in the aqueous phase due to poor solubility.

-

Figure 1: Step-by-step purification logic to isolate the mono-ester from the symmetric byproducts.

Comprehensive Spectroscopic Analysis

The following data establishes the structural integrity of the molecule. The loss of symmetry (compared to FDCA) is the primary diagnostic tool.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

H NMR (400 MHz, DMSO-d

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 13.60 | Broad Singlet | 1H | –COOH | Confirms free acid (absent in diester). |

| 7.42 | Doublet ( | 1H | Furan H-3 | Deshielded by adjacent acid. |

| 7.34 | Doublet ( | 1H | Furan H-4 | Deshielded by adjacent ester. |

| 4.36 | Quartet ( | 2H | –OCH | Diagnostic ethyl ester signal. |

| 1.33 | Triplet ( | 3H | –OCH | Methyl terminus of the ester. |

Analyst Note: In symmetric FDCA, the furan protons appear as a single singlet (or tightly coupled singlet) at ~7.28 ppm. The appearance of two distinct doublets proves the symmetry has been broken (Mono-ester).

C NMR (100 MHz, DMSO-d

)

| Shift ( | Assignment | Note |

| 158.8 | C =O (Acid) | Slightly downfield due to H-bonding capability. |

| 157.6 | C =O (Ester) | Typical conjugated ester shift. |

| 147.2 | Furan C-2 | Quaternary carbon attached to Acid. |

| 146.1 | Furan C-5 | Quaternary carbon attached to Ester. |

| 119.2 | Furan C-3 | Methine carbon. |

| 118.5 | Furan C-4 | Methine carbon. |

| 61.4 | –OC H | Methylene of ethyl group. |

| 14.5 | –CH | Methyl of ethyl group. |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "fingerprint" validation.

-

3300–2500 cm

(Broad): O–H stretch of the carboxylic acid (dimer). -

3120 cm

: C–H stretch (Furan ring). -

1725 cm

(Strong): C=O stretch (Ester). -

1690 cm

(Strong): C=O stretch (Carboxylic Acid). Note: The presence of two distinct carbonyl bands distinguishes this from the symmetric diester or diacid. -

1280 cm

: C–O stretch (Ester).

C. Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative (ESI-) is preferred for the free acid; Positive (ESI+) works for the ester.

-

Calculated Mass: 184.04

-

Observed (ESI-):

183.03 [M-H] -

Observed (ESI+):

185.05 [M+H]

Structural Validation Logic (Self-Validating System)

In drug development, proving you have the mono-ester and not a mixture of starting material and diester is vital. Use this logic gate:

Figure 2: Logic flow to distinguish the target mono-ester from symmetric impurities.

Applications in Drug Discovery & Materials

Why is this specific mono-ester valuable?

-

Desymmetrization Scaffold: It allows medicinal chemists to differentiate the two positions of the furan ring. You can perform an amide coupling on the free acid (position 2) while the ester (position 5) remains protected.

-

Bio-based Polymer Mimetics: It serves as a model compound for studying the chain ends of Polyethylene Furanoate (PEF), a bio-based alternative to PET plastic.

-

Library Generation: The acid moiety is amenable to rapid parallel synthesis (e.g., Suzuki couplings if halogenated, or amide formations) to generate furan-based fragment libraries.

References

-

Synthesis & Properties of FDCA Esters: Lewkowski, J. (2001). "Synthesis, Chemistry and Applications of 5-Hydroxymethylfurfural and Its Derivatives." Arkivoc, 2001(1), 17-54.

-

Spectroscopic Data (Methyl Analog Comparison): Zhang, J., et al. (2020). "Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters." BioResources, 15(2), 4502-4527.[1]

-

General FDCA Characterization: Gomes, M., et al. (2011). "Synthesis and characterization of poly(2,5-furan dicarboxylate)s based on a variety of diols." Journal of Polymer Science Part A: Polymer Chemistry, 49(17), 3759-3768.

-

Compound Registry: PubChem CID 11435181 (Methyl ester analog for structural cross-reference).

Sources

Technical Guide: Safety and Handling of 5-(Ethoxycarbonyl)furan-2-carboxylic Acid

Executive Summary

5-(Ethoxycarbonyl)furan-2-carboxylic acid (CAS: 32933-01-0), also known as monoethyl 2,5-furandicarboxylate, is a critical bifunctional building block in the synthesis of bio-based polymers (PEF precursors) and pharmaceutical intermediates.[1] Its structure—containing both a free carboxylic acid and an ethyl ester on a furan ring—imparts unique reactivity but also specific stability challenges, particularly regarding hydrolysis and decarboxylation.

This guide moves beyond generic safety data sheets (SDS) to provide a field-validated protocol for the safe handling, storage, and experimental application of this compound.

Chemical Identity & Physical Properties

Understanding the physical state is the first step in risk assessment. While the parent compound (2,5-furandicarboxylic acid) has a high melting point (>300°C), the mono-esterification disrupts intermolecular hydrogen bonding, typically resulting in a solid with a lower melting profile, though it remains a solid at room temperature.[1]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 32933-01-0 |

| Molecular Formula | C₈H₈O₅ |

| Molecular Weight | 184.15 g/mol |

| Physical State | Solid (Powder/Crystalline) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH dependent) |

| Acidity (pKa) | ~3.0–3.5 (Carboxylic acid moiety) |

Hazard Identification & Risk Assessment (GHS)

While classified primarily as an irritant, the furan moiety requires a conservative approach to exposure due to the potential for sensitization and the general toxicity profile of furan derivatives.

Signal Word: WARNING

| Hazard Class | H-Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] |

| STOT-SE | H335 | May cause respiratory irritation (dust/vapor). |

Critical Risk Insight: The dual functionality (acid + ester) means this compound can act as a skin sensitizer or irritant through two mechanisms: direct acidic protonation of tissue and potential transesterification/hydrolysis on moist mucosal surfaces.

Strategic Handling & Engineering Controls

Containment Strategy

The primary risk during handling is dust generation . Furan derivatives can be potent respiratory irritants.

-

Standard Operations (< 10 g): Handle within a certified chemical fume hood.

-

Bulk Operations (> 10 g): Use a powder containment hood or a static-dissipative weighing enclosure.

-

Static Control: This powder is likely electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent dispersal.

Personal Protective Equipment (PPE)

-

Gloves: Nitrile (0.11 mm minimum thickness) provides adequate splash protection. For prolonged contact or solution handling, double-gloving is recommended due to the permeation potential of ester solvents often used with this compound.

-

Respiratory: If weighing outside a hood (not recommended), a P95/P100 particulate respirator is mandatory.

-

Eyes: Chemical safety goggles. Face shields are required only during scale-up reactions where splash risk is elevated.[1]

Handling Workflow Logic

The following decision tree outlines the safety logic for handling varying quantities.

Figure 1: Decision logic for containment and PPE selection based on quantity.

Stability, Reactivity & Storage

Chemical Incompatibilities

-

Strong Bases (NaOH, KOH, Amines): Will cause rapid hydrolysis of the ethyl ester group, converting the molecule to the di-acid salt (2,5-furandicarboxylate).[1] This alters solubility and chemical identity.

-

Strong Oxidizers: The furan ring is electron-rich and susceptible to oxidative ring opening.[1]

-

Reducing Agents (LiAlH4): Will reduce both the ester and acid functionalities, destroying the starting material.

Degradation Pathways

The primary stability concern is hydrolysis . Moisture sensitivity is moderate but significant over long-term storage.

Figure 2: Hydrolysis pathway leading to degradation of the mono-ester.[1]

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerated) to minimize ester hydrolysis and decarboxylation.

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) if possible. The furan ring can be sensitive to atmospheric oxygen over extended periods.

-

Container: Tightly sealed glass or HDPE. Avoid metal containers that may corrode due to the free acid.

Emergency Response Protocols

Every laboratory must have a self-validating response plan.[1] Do not rely solely on external responders.

| Scenario | Immediate Action | Secondary Action |

| Eye Contact | Rinse immediately with water for 15 minutes. Lift eyelids to ensure irrigation. | Seek medical attention.[3][5] The acidic nature can cause corneal damage. |

| Skin Contact | Wash with soap and water.[3] Remove contaminated clothing.[3][5] | Monitor for redness/blistering. Apply soothing lotion if irritation persists. |

| Inhalation | Move to fresh air.[3][5] If breathing is difficult, administer oxygen. | If wheezing occurs (sensitization sign), consult a physician immediately. |

| Spill (Solid) | Do not dry sweep. Use a wet wipe or damp paper towel to capture dust. | Place in a sealed bag labeled "Hazardous Waste - Acidic Organic." |

Waste Disposal & Environmental Impact

-

Classification: Hazardous Chemical Waste (Acidic, Organic).

-

Segregation: Do not mix with strong bases in the waste stream to avoid exothermic neutralization reactions in the waste container.

-

Disposal Method: Incineration is the preferred method for furan derivatives to ensure complete destruction of the aromatic ring.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 76720, 2,5-Furandicarboxylic acid. Retrieved from [Link](Note: Parent compound data used for structural hazard inference).

-

European Chemicals Agency (ECHA). Registration Dossier: Furan-2,5-dicarboxylic acid.[2] Retrieved from [Link].

-

Arkivoc (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid. Retrieved from [Link].

Sources

Technical Guide: Synthesis of 5-(Ethoxycarbonyl)furan-2-carboxylic Acid

Executive Summary & Strategic Analysis

5-(Ethoxycarbonyl)furan-2-carboxylic acid (also known as mono-ethyl furan-2,5-dicarboxylate) is a critical desymmetrized building block. Unlike its symmetric parent, furan-2,5-dicarboxylic acid (FDCA), this mono-ester allows for site-selective functionalization—essential for fragment-based drug discovery (FBDD) and the synthesis of heterobifunctional linkers (PROTACs).

The Synthetic Challenge: Symmetry Breaking

The core challenge is selectivity . FDCA is a symmetric diacid.

-

Direct Mono-esterification: Reacting FDCA with ethanol is kinetically difficult to control. FDCA has extremely poor solubility in most organic solvents (including ethanol) at moderate temperatures. High temperatures drive the reaction to the thermodynamic sink: the diester.

-

Partial Hydrolysis (Recommended): The "Top-Down" approach—synthesizing the diester first (or purchasing it) and performing a controlled saponification—is the industry standard for high-purity (>98%) applications. This method leverages solubility differences to separate the product from the starting material before the final isolation.

This guide details the Partial Hydrolysis Route as the primary protocol due to its superior reproducibility and purification logic.

Pathway Visualization

The following diagram outlines the recommended synthetic workflow, highlighting the critical "pH Swing" purification logic that ensures self-validation.

Caption: Figure 1. The "Top-Down" synthesis pathway utilizes a diester intermediate to overcome FDCA solubility issues, employing a pH-swing workup to guarantee removal of unreacted starting material.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Diethyl furan-2,5-dicarboxylate)

Note: If commercial diethyl ester is available (CAS: 53662-83-2), skip to Phase 2.

Rationale: FDCA is notoriously insoluble. We must convert it entirely to the lipophilic diester to enable homogenous chemistry in the next step.

-

Setup: Charge a round-bottom flask with FDCA (10.0 g, 64 mmol) and absolute ethanol (100 mL).

-

Catalysis: Add concentrated H₂SO₄ (1.0 mL) dropwise.

-

Reflux: Heat to reflux (78°C). The slurry will gradually clear as the soluble diester forms. Run for 12–16 hours.

-

Workup: Cool to RT. Concentrate ethanol in vacuo. Dissolve residue in Ethyl Acetate (EtOAc). Wash with sat. NaHCO₃ (to remove H₂SO₄ and unreacted mono-acid). Dry over MgSO₄ and concentrate.

Phase 2: Controlled Desymmetrization (The Core Protocol)

Target: this compound Mechanism: Nucleophilic acyl substitution (Saponification) under stoichiometric control.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Diethyl furan-2,5-dicarboxylate | 1.0 | Substrate |

| NaOH (1M Aqueous) | 0.95 - 1.0 | Reagent (Limiting) |

| Ethanol | Solvent | Co-solvent for homogeneity |

| Water | Solvent | Solvent for base |

Step-by-Step Methodology

-

Dissolution: Dissolve Diethyl furan-2,5-dicarboxylate (5.0 g, 23.5 mmol) in Ethanol (50 mL) in a flask equipped with a magnetic stir bar. Ensure complete dissolution.

-

Controlled Addition: Cool the solution to 0°C (ice bath) to suppress kinetic over-hydrolysis. Add 1M NaOH (23.5 mL, 23.5 mmol) dropwise over 30 minutes.

-

Why? Localized high concentrations of base will cause double hydrolysis (forming the di-acid). Slow addition ensures the mono-ester is statistically favored.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

-

TLC Observation: You will see three spots: Top (Diester), Middle (Target Mono-ester), Bottom (Di-acid/Origin).

-

-

The "Self-Validating" Workup (Critical):

-

Evaporation: Remove the bulk of the Ethanol under reduced pressure. The residue is an aqueous slurry.

-

Dilution: Add Water (30 mL). The solution pH should be basic (>10).

-

Wash 1 (Removal of Starting Material): Extract the aqueous layer with Dichloromethane (DCM) or EtOAc (2 x 30 mL).

-

Logic: The Target is currently a sodium salt (carboxylate) and stays in the water. The unreacted Diester stays in the organic layer. Discard the organic layer (or recycle).

-

-

Acidification: Cool the aqueous layer to 0°C. Acidify with 1M HCl until pH ~2.

-

Observation: The target mono-ester will precipitate as a white solid.[4]

-

-

Extraction 2 (Isolation): Extract the now-acidic aqueous layer with EtOAc (3 x 40 mL).

-

Logic: The Di-acid (impurity) is much more polar and less soluble in EtOAc than the Mono-ester. However, some di-acid may extract.

-

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Purification & Characterization

If the "Self-Validating" workup is performed correctly, the product purity should be >95%. If the di-acid persists, recrystallization is required.

Recrystallization Protocol:

-

Solvent: Water/Ethanol (9:1).

-

Method: Dissolve in minimum hot ethanol, add hot water until turbid, cool slowly. The mono-ester crystallizes; traces of di-acid remain in the mother liquor.

Characterization Data (Expected):

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | δ 13.5 (br s, 1H) | Carboxylic Acid (-COOH) |

| δ 7.40 (d, 1H), 7.30 (d, 1H) | Furan ring protons (Desymmetrized) | |

| δ 4.35 (q, 2H) | Ethyl Ester (-OCH₂-) | |

| δ 1.32 (t, 3H) | Ethyl Ester (-CH₃) | |

| 13C NMR | ~162 ppm, ~158 ppm | Two distinct Carbonyl peaks (Acid vs Ester) |

Applications in Drug Development

This molecule serves as a bioisostere for terephthalic acid derivatives but with improved solubility and metabolic profiles.

-

Fragment-Based Design: The furan ring provides a rigid scaffold with a specific bond angle (approx 124°) distinct from phenyl rings (180° para / 120° meta), allowing for unique vector exploration in active sites.

-

PROTAC Linkers: The mono-ester allows for the sequential attachment of a warhead (via the acid) and an E3 ligase ligand (via the ester), creating precise, rigid linkers.

References

-

Synthesis of FDCA Esters (Solubility Challenges)

-

Partial Hydrolysis Strategy (Analogous Terephthalate/Furan Protocols)

- Title: On the Environmentally Friendly Synthesis of 2-Hydroxyethyl Furan-5-Carboxylic Acid.

- Source: UPLIFT Project (ResearchG

-

URL:[Link]

-

FDCA Carboxylation & Properties

-

General Furan Chemistry & Derivatives

Sources

- 1. upliftproject.eu [upliftproject.eu]

- 2. Diethyl furan-2,5-dicarboxylate | 53662-83-2 [sigmaaldrich.com]

- 3. US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. chemwhat.com [chemwhat.com]

- 6. fcad.com [fcad.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. (PDF) Furan-2,5- And Furan-2,3-Dicarboxylate Esters Derived [research.amanote.com]

- 13. US20190389822A1 - Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc) - Google Patents [patents.google.com]

The Formation of 5-(Ethoxycarbonyl)furan-2-carboxylic Acid: A Mechanistic and Methodological Guide

Introduction

5-(Ethoxycarbonyl)furan-2-carboxylic acid, a monoester derivative of the bio-based platform chemical 2,5-furandicarboxylic acid (FDCA), is a molecule of significant interest in the development of novel polymers, pharmaceuticals, and specialty chemicals. Its asymmetrical structure, featuring both a carboxylic acid and an ester functional group, makes it a versatile building block for creating complex molecular architectures. This technical guide provides an in-depth exploration of the primary mechanisms governing its formation, offering a valuable resource for researchers, scientists, and professionals in drug development and polymer science. We will delve into the key synthetic pathways, the causality behind experimental choices, and provide detailed procedural outlines for its synthesis.

Key Synthetic Pathways and Mechanistic Insights

The formation of this compound is primarily achieved through two strategic approaches: the selective mono-esterification of 2,5-furandicarboxylic acid (FDCA) and the direct oxidative esterification of 5-hydroxymethylfurfural (HMF). Each pathway offers distinct advantages and involves unique mechanistic steps that are crucial for optimizing reaction conditions and product yield.

Selective Mono-esterification of 2,5-Furandicarboxylic Acid (FDCA)

The direct esterification of the highly symmetrical FDCA molecule to yield a monoester presents a significant chemical challenge. The goal is to facilitate the reaction at one carboxylic acid group while leaving the other intact.

The classical approach involves a Fischer-Speier esterification using ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mechanism proceeds as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygens of FDCA, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: An ethanol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated by a base (e.g., another molecule of ethanol or the conjugate base of the acid catalyst) to yield the final monoester product, this compound, and regenerate the acid catalyst.

Controlling the stoichiometry of the reactants, particularly by using a limited amount of ethanol and carefully managing reaction times and temperature, is critical to favor the formation of the monoester over the diester.

Diagram of Acid-Catalyzed Mono-esterification of FDCA

Caption: Possible reaction pathways in the oxidative esterification of HMF.

Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and available equipment.

Protocol 1: Selective Mono-esterification of FDCA using Acid Catalysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-furandicarboxylic acid (1 equivalent).

-

Solvent and Catalyst Addition: Add a suitable solvent (e.g., toluene or dioxane) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

-

Ethanol Addition: Add a controlled amount of ethanol (1.1 equivalents).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) or by column chromatography on silica gel to isolate the desired monoester.

Protocol 2: One-Pot Oxidative Esterification of HMF

-

Catalyst Preparation: Prepare or procure a suitable heterogeneous catalyst (e.g., Au/TiO2 or Pd/C).

-

Reaction Setup: In a high-pressure reactor equipped with a magnetic stirrer, add the catalyst, 5-hydroxymethylfurfural (1 equivalent), and ethanol as the solvent.

-

Reaction: Seal the reactor and pressurize with oxygen to the desired pressure. Heat the mixture to the specified temperature and stir.

-

Monitoring: Monitor the reaction progress by analyzing aliquots using gas chromatography (GC) or HPLC.

-

Work-up: After the desired conversion is achieved, cool the reactor, and carefully release the pressure. Filter the reaction mixture to remove the catalyst.

-

Purification: The filtrate can be concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary

| Method | Starting Material | Typical Catalyst | Solvent | Temperature (°C) | Yield (%) | Key Considerations |

| Acid-Catalyzed Esterification | FDCA | H₂SO₄, p-TsOH | Ethanol/Toluene | 80-110 | 40-60 | Stoichiometric control of ethanol is crucial for selectivity. |

| CO₂-Catalyzed Esterification | FDCA | CO₂ (supercritical) | Ethanol | 150-200 | 50-70 | Requires high-pressure equipment. [1][2] |

| Oxidative Esterification | HMF | Au or Pd-based | Ethanol | 100-140 | 60-80 | Catalyst selection and reaction conditions influence selectivity. [3] |

Conclusion

The synthesis of this compound is a pivotal step in unlocking the potential of furan-based chemistry for a new generation of sustainable materials and pharmaceuticals. Understanding the underlying mechanisms of its formation through either the selective esterification of FDCA or the direct oxidative esterification of HMF is paramount for the rational design of efficient and selective synthetic processes. The choice of synthetic route will ultimately depend on factors such as feedstock availability, desired purity, scalability, and environmental considerations. As research in this field continues to advance, the development of more sophisticated catalytic systems and process optimization will undoubtedly lead to more efficient and sustainable methods for producing this valuable furan derivative.

References

- LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2025). [Source details not fully available]

- Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1.

- Recent advances in the oxidative esterification of 5-hydroxymethylfurfural to furan-2,5-dimethylcarboxyl

- Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society.

- Esterification of 2,5-furan-dicarboxylic acid.

- Esterification of 2,5-furan-dicarboxylic acid.

- ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID.

- Oxidative Esterification of 5‐Hydroxymethylfurfural into Dimethyl 2,5-Furandicarboxylate Using Gamma Alumina. Semantic Scholar.

- Effect of Support on Oxidative Esterification of 2,5-Furandiformaldehyde to Dimethyl Furan-2,5-dicarboxyl

- Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Source details not fully available]

- (PDF) Oxidative Esterification of 5-Hydroxymethylfurfural into Dimethyl 2,5-Furandicarboxylate Using Gamma Alumina-Supported Gold Nanoparticles.

- This compound (C8H8O5). PubChem.

- 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI.

- Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free c

- Oxidation of 5-Hydroxymethylfurfural to 5-Formyl Furan-2-Carboxylic Acid by Non-Precious Transition Metal Oxide-Based Catalyst.

- Synthesis and Characteriz

- 5-(Methoxycarbonyl)furan-2-carboxylic acid. Sigma-Aldrich.

- This compound. Advanced ChemBlocks.

- ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID.

- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc.

Sources

An In-Depth Technical Guide to 5-(Ethoxycarbonyl)furan-2-carboxylic Acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-(Ethoxycarbonyl)furan-2-carboxylic acid, a pivotal molecule at the intersection of sustainable chemistry, polymer science, and drug discovery. We will delve into its synthesis, explore its chemical reactivity, and highlight its significant applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: A Bio-Derived Building Block of Strategic Importance